1-Benzylazepane-4-carbaldehyde

Catalog No.
S15673933
CAS No.
M.F
C14H19NO
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylazepane-4-carbaldehyde

Product Name

1-Benzylazepane-4-carbaldehyde

IUPAC Name

1-benzylazepane-4-carbaldehyde

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c16-12-14-7-4-9-15(10-8-14)11-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2

InChI Key

ZXLSORCCVKGQBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)CC2=CC=CC=C2)C=O

1-Benzylazepane-4-carbaldehyde, also known as N-benzyl-4-piperidinecarboxaldehyde, is a compound characterized by its unique structural framework, consisting of a piperidine ring substituted with a benzyl group and an aldehyde functional group. Its molecular formula is C13H17NOC_{13}H_{17}NO, and it has a molecular weight of approximately 203.28 g/mol. The compound appears as a colorless to pale yellow liquid with a melting point range of 145-149 °C and a boiling point of approximately 315.4 °C at atmospheric pressure . It is sensitive to air and should be stored under inert conditions, ideally in a freezer at temperatures below -20 °C .

Typical of aldehydes and piperidine derivatives. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds.

Research indicates that 1-benzylazepane-4-carbaldehyde exhibits significant biological activity. It has been studied for its potential as:

  • Selective α1 Adrenergic Receptor Antagonist: This property suggests its utility in managing conditions such as hypertension .
  • Synthesis Precursor for Donepezil: This compound is used in the treatment of Alzheimer's disease, indicating that 1-benzylazepane-4-carbaldehyde could play a role in developing cognitive-enhancing drugs .

The synthesis of 1-benzylazepane-4-carbaldehyde typically involves several steps:

  • Starting Material: The synthesis often begins with 4-piperidinecarboxylic acid.
  • Esterification: The acid is converted into its methyl ester.
  • Alkylation: This ester undergoes alkylation with benzyl chloride to form N-benzyl-4-piperidinecarboxylic acid methyl ester.
  • Hydrolysis: The ester is hydrolyzed to yield N-benzyl-4-piperidinecarboxylic acid.
  • Acylation and Dehydration: The acid is then acylated to form the corresponding amide, which is dehydrated to yield 1-benzylpiperidine-4-nitrile.
  • Reduction: Finally, the nitrile is reduced to obtain 1-benzylazepane-4-carbaldehyde using diisobutylaluminum hydride under controlled temperatures .

This multi-step synthetic route leverages relatively simple reactions and yields high purity products.

1-Benzylazepane-4-carbaldehyde finds applications in various fields:

  • Pharmaceutical Industry: As an intermediate for synthesizing drugs, particularly those targeting neurological conditions.
  • Chemical Research: It serves as a reactant in stereospecific allylic alkylation and other organic transformations.
  • Fluoropharmaceuticals: Its derivatives are used in the production of labeled positron emission tomography ligands .

Studies on the interactions of 1-benzylazepane-4-carbaldehyde with biological systems have shown potential effects on adrenergic receptors, which may influence cardiovascular responses. Additionally, its role as a precursor for compounds targeting the central nervous system suggests further investigation into its pharmacokinetics and dynamics is warranted.

Several compounds share structural similarities with 1-benzylazepane-4-carbaldehyde, including:

Compound NameCAS NumberSimilarity Index
1-Benzyl-4-methylpiperidin-3-one67686-01-50.91
1-Benzyl-4-methylpiperidin-3-one hydrochloride1303968-15-10.89
3-Benzyl-3-piperidinone83507-33-90.85

These compounds exhibit variations in their side chains or functional groups but retain the piperidine core structure, which influences their biological activities and chemical reactivity.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

217.146664230 g/mol

Monoisotopic Mass

217.146664230 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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